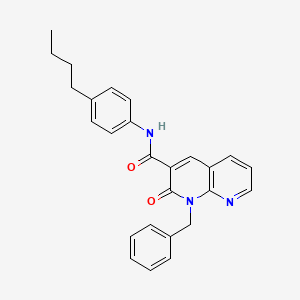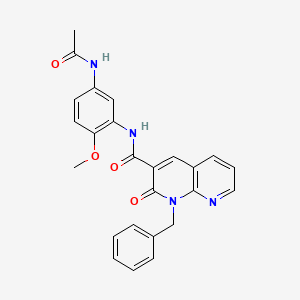![molecular formula C31H26FN3O2 B6547830 N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946207-82-5](/img/structure/B6547830.png)
N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic structure often found in pharmaceuticals and other biologically active compounds . The molecule also has a benzyl group, a fluorophenyl group, and a phenylethyl group, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The naphthyridine core provides a rigid, planar structure that could participate in pi-stacking interactions. The presence of a fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the carbonyl and amide groups. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as F2752-1116, have shown promising antiviral properties. Researchers have synthesized related compounds and evaluated their efficacy against different viruses. For instance:
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2) exhibited potent antiviral effects against Coxsackie B4 virus .
Antibacterial Potential
Indole derivatives have been investigated for their antibacterial properties. Although specific data on F2752-1116 is scarce, it’s worth exploring its potential in this context. The broader class of 1,2,4-triazole derivatives, which includes indole-based compounds, has demonstrated antibacterial activity .
Antitubercular Effects
While direct evidence for F2752-1116’s antitubercular activity is limited, its indole scaffold suggests potential. Indole derivatives have been studied as antitubercular agents, and further research could reveal its effectiveness in combating tuberculosis .
Other Applications
Beyond the mentioned fields, indole derivatives have been studied for antidiabetic, antimalarial, anticholinesterase, and anticonvulsant activities. While specific data on F2752-1116 in these areas are lacking, its indole core makes it an intriguing candidate for further exploration .
Mecanismo De Acción
Target of Action
It is suggested that the compound may interact with opioid receptors, given its structural similarity to fentanyl analogs .
Mode of Action
It is hypothesized that, like other fentanyl analogs, it may bind to opioid receptors and modulate their activity . This interaction could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
Based on its structural similarity to fentanyl analogs, it can be anticipated that its metabolism generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
Based on its structural similarity to fentanyl analogs, it may have a high potential for producing addiction and severe adverse effects, including coma and death .
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN3O2/c32-27-15-13-25(14-16-27)22-35-29-26(12-7-18-33-29)20-28(31(35)37)30(36)34(21-24-10-5-2-6-11-24)19-17-23-8-3-1-4-9-23/h1-16,18,20H,17,19,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZFBWOYVOEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547750.png)

![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547760.png)

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547770.png)


![N,N-dibutyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547808.png)

![N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547825.png)
![3-(4-benzylpiperidine-1-carbonyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547836.png)
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547837.png)
![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547847.png)
![1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547852.png)